molecular formula C11H11Cl2NO2 B1667998 Benoxacor CAS No. 98730-04-2

Benoxacor

Cat. No. B1667998
CAS RN: 98730-04-2
M. Wt: 260.11 g/mol
InChI Key: PFJJMJDEVDLPNE-UHFFFAOYSA-N
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Description

Benoxacor is a safener used in pesticide formulations . It is used in research and development and is not intended for medicinal or household use .


Synthesis Analysis

Benoxacor enantiomers were separated on six different chiral columns using hexane/isopropanol and hexane/ethanol as the mobile phase under normal-phase high-performance liquid chromatography (HPLC) conditions .


Molecular Structure Analysis

Benoxacor has the molecular formula C11H11Cl2NO2 . Its molecular weight is 260.12 .


Chemical Reactions Analysis

Benoxacor undergoes acid- and base-mediated hydrolysis . It is also sensitive to strong base-mediated reactions . In addition, benoxacor was shown to leach similarly to the safener S-metolachlor .


Physical And Chemical Properties Analysis

Benoxacor has a molecular weight of 260.12 . It is used in research and development and is not intended for medicinal or household use .

Scientific Research Applications

1. Toxicity Assessment in Aquatic Organisms Benoxacor (BN) has been identified as a potent antidote for certain herbicides, but its continuous discharge into watercourses raises concerns about its toxicity to aquatic life. A study using zebrafish larvae as a model revealed that exposure to BN increased mortality and affected heart and hatching rates. It also induced reactive oxygen species accumulation and abnormal activities of antioxidant enzymes. This suggests a need for comprehensive safety evaluation of BN in aquatic environments (Zhang et al., 2021).

2. Environmental Fate of Benoxacor Research on the sunlight photolysis of benoxacor and its interaction with the herbicide metolachlor revealed that benoxacor degrades significantly faster than metolachlor under various conditions. This study highlights how benoxacor can influence the environmental fate of coformulated herbicides, emphasizing the need to consider mixture effects in environmental assessments of agrochemicals (Su et al., 2019).

3. Developmental Effects on Aquatic Species Another study focused on the enantioselective toxicity of benoxacor in zebrafish embryos. It showed that benoxacor negatively impacts hatchability, malformations, and mortality. This enantioselective toxicity and its gene regulation effects on zebrafish imply that the ecotoxicology of benoxacor should be considered in environmental risk evaluations (Liu, Deng, & Bai, 2020).

4. Metabolism in Mammals Research on the metabolism of benoxacor in rat liver indicates an enantioselective process. This study suggests that differences in benoxacor metabolism between sexes could significantly impact ecological risks and mammalian toxicity, highlighting the importance of considering sex-dependent metabolic differences in risk assessments (Simonsen, Cwiertny, & Lehmler, 2020).

5. Plant Protection and Detoxification Benoxacor has been shown to influence the detoxification of the herbicide terbuthylazine in plants like Zea mays and Festuca arundinacea. It enhances the activity of glutathione-S-transferases, leading to reduced herbicide residues and suggesting potential applications in agricultural practices to minimize herbicide pollution (Scarponi & Del Buono, 2005).

Safety And Hazards

Benoxacor may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Future Directions

A maximum residue limit (MRL) is being proposed for the pesticide S-metolachlor and the safener benoxacor as part of an application for Canadian use . This suggests that there is ongoing research and regulatory interest in benoxacor.

properties

IUPAC Name

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJJMJDEVDLPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029572
Record name Benoxacor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid, Other Solid
Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Benoxacor

CAS RN

98730-04-2
Record name Benoxacor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98730-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benoxacor [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benoxacor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENOXACOR
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.3 ml (55 mmoles) of dichloroacetyl chloride are added dropwise, at a temperature of 20° to 25° C. and while stirring, to a suspension of 7.5 g (50 mmoles) of 2,3-dihydro-3-methyl-1,4-benzoxazine and 5.8 g (55 mmoles) of sodium carbonate in 120 ml of benzene. The reaction mixture is then stirred at the same temperature for 30 minutes and is then taken up in a mixture of water and ethyl acetate. The organic phase is washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated. Crystallising the residue from diisopropyl ether gives 10.8 g of 4-dichloroacetyl-2,3-dihydro-3-methyl-1,4-benzoxazine, melting point 105°-107° C.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
K Bolyard, SE Gresens, AN Ricko… - Environmental …, 2017 - Wiley Online Library
… benoxacor in our iron-rich, silt–clay test sediment compared with an iron-deficient (sand-only) system. Given that benoxacor … temporal changes in benoxacor concentration as well as its …
Number of citations: 26 setac.onlinelibrary.wiley.com
D Simonsen, J Heffelfinger, DM Cwiertny… - Emerging …, 2023 - Elsevier
… metabolize benoxacor. Females were predicted to have a higher clearance of benoxacor by … enrichment of the first eluting benoxacor enantiomer (E 1 -benoxacor). pHLM incubations …
Number of citations: 1 www.sciencedirect.com
E Castro, C Pucci, S Duarte, NR Burgos… - Weed Technology, 2020 - cambridge.org
… Benoxacor-safened plants also showed 20.6% … , benoxacor and fenclorim increased the injury caused by pyroxasulfone by 1.63 times and 1.6 times, respectively, whereas benoxacor …
Number of citations: 10 www.cambridge.org
D Simonsen, N Cady, C Zhang, RL Shrode… - Toxicological …, 2022 - academic.oup.com
… benoxacor as the safener with the highest potential for toxicity, especially liver toxicity. Benoxacor … 16S rRNA analysis of the cecal microbiome revealed no effects of benoxacor on α- or β…
Number of citations: 4 academic.oup.com
D Simonsen, J Heffelfinger, DM Cwiertny… - Environmental …, 2022 - Elsevier
… safener benoxacor in Rhesus monkey subcellular fractions. Benoxacor was incubated with liver microsomes and cytosol from female and male monkeys (≤30 min). Benoxacor levels …
Number of citations: 2 www.sciencedirect.com
D Simonsen, DM Cwiertny, HJ Lehmler - Chemico-biological interactions, 2020 - Elsevier
… benoxacor suggest that CYPs are the primary metabolic enzyme responsible for benoxacor … enrichment of the first eluting benoxacor enantiomer (E 1 -benoxacor). A greater enrichment …
Number of citations: 6 www.sciencedirect.com
W Zhang, J Yan, Y Huang, Z Wang, B Cheng… - Ecotoxicology and …, 2021 - Elsevier
Benoxacor (BN) is a highly effective antidote of dichloroacetamide herbicides generally used to protect crops from herbicidal damage. As a commonly used agrochemical, this herbicide …
Number of citations: 9 www.sciencedirect.com
P Joly, F Bonnemoy, JC Charvy, J Bohatier, C Mallet - Chemosphere, 2013 - Elsevier
The Microtox® test, using the prokaryote Vibrio fischeri, was employed to assess the toxicity of the maize herbicides S-metolachlor, benoxacor, mesotrione and nicosulfuron, and their …
Number of citations: 75 www.sciencedirect.com
S Liu, X Deng, L Bai - Science of the Total Environment, 2021 - Elsevier
… -benoxacor exposure, followed by S- and R-benoxacor, and exposure to sub-lethal doses of Rac-benoxacor … than S- or R-benoxacor. The enantioselectivity observed in acute toxicity …
Number of citations: 41 www.sciencedirect.com
SP Acharya, J Johnson, J Weidhaas - Journal of Environmental Sciences, 2020 - Elsevier
… f for benoxacor and furilazole to GAC was 6.4 and 3.4 (mg/g) × (mg/L)ˆ(1/n), respectively, suggesting more favorable sorption of benoxacor … to the safener benoxacor, originating from the …
Number of citations: 25 www.sciencedirect.com

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